1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxy groups and a urea linkage connected to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the methoxy groups.
Attachment of the Urea Moiety: The triazine intermediate is then reacted with an appropriate isocyanate to form the urea linkage.
Introduction of the Fluorinated Aromatic Ring: The final step involves the reaction of the urea intermediate with 3-fluoro-4-methylaniline under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the triazine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, while the urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its target. The fluorinated aromatic ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea
- 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenyl)urea
- 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-chloro-4-methylphenyl)urea
Comparison: Compared to these similar compounds, 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHOUBOONRDOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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